3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16681858
InChI: InChI=1S/C14H14O4S/c1-9-5-3-4-6-10(9)13(19(2)17)11-7-8-18-12(11)14(15)16/h3-8,13H,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C14H14O4S
Molecular Weight: 278.33 g/mol

3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid

CAS No.:

Cat. No.: VC16681858

Molecular Formula: C14H14O4S

Molecular Weight: 278.33 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid -

Specification

Molecular Formula C14H14O4S
Molecular Weight 278.33 g/mol
IUPAC Name 3-[(2-methylphenyl)-methylsulfinylmethyl]furan-2-carboxylic acid
Standard InChI InChI=1S/C14H14O4S/c1-9-5-3-4-6-10(9)13(19(2)17)11-7-8-18-12(11)14(15)16/h3-8,13H,1-2H3,(H,15,16)
Standard InChI Key HSLYWMMDPTWTRY-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C(C2=C(OC=C2)C(=O)O)S(=O)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid (IUPAC name: 3-[(2-methylphenyl)-methylsulfinylmethyl]furan-2-carboxylic acid) integrates three critical moieties:

  • Furan ring: A five-membered aromatic oxygen heterocycle contributing to electronic delocalization and metabolic stability.

  • Carboxylic acid group: Enhances solubility and enables salt formation or covalent bonding in biological systems .

  • Sulfinylmethyl side chain: Introduces chirality (due to the sulfinyl group) and modulates steric and electronic interactions .

The methylphenyl substituent at the 2-position provides steric bulk, potentially influencing conformational dynamics and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₁₄O₄S
Molecular Weight278.33 g/mol
SMILES NotationCC1=CC=CC=C1C(C2=C(OC=C2)C(=O)O)S(=O)C
InChIKeyHSLYWMMDPTWTRY-UHFFFAOYSA-N
PubChem CID137701399

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-[(2-methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid involves multi-step strategies to preserve functional group integrity. Common approaches include:

  • Protection-Deprotection Sequences: Temporary masking of the carboxylic acid and sulfinyl groups during reactions to prevent unwanted side reactions.

  • Sulfoxide Formation: Oxidation of a thioether intermediate (e.g., using meta-chloroperbenzoic acid) to introduce the sulfinyl group .

  • Coupling Reactions: Mitsunobu or Ullmann-type couplings to attach the methylphenyl moiety to the furan core.

Challenges include controlling stereochemistry at the sulfinyl center and minimizing racemization during acidic or basic conditions .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield*
1Thioether FormationThiol + Alkyl Halide, Base65–75%
2SulfoxidationmCPBA, CH₂Cl₂, 0°C80–85%
3Carboxylic Acid DeprotectionTFA, H₂O90–95%

*Theoretical yields based on analogous syntheses .

Physicochemical Properties

Solubility and Stability

While experimental data are sparse, predictions based on structural analogs suggest:

  • Aqueous Solubility: Limited due to the hydrophobic methylphenyl group; enhanced via salt formation with amines .

  • Thermal Stability: Decomposition above 200°C, attributed to sulfoxide reduction and furan ring opening.

  • Photostability: Susceptible to UV-induced radical formation at the sulfinyl group, necessitating dark storage .

Spectroscopic Profiles

  • ¹H NMR: Key signals include δ 7.2–7.5 (aromatic protons), δ 4.3–4.7 (sulfinylmethyl CH₂), and δ 2.4 (methylphenyl CH₃).

  • IR: Strong bands at 1700 cm⁻¹ (C=O stretch) and 1040 cm⁻¹ (S=O stretch).

Research Gaps and Future Directions

  • Stereoselective Synthesis: Develop enantioselective methods to access both (R)- and (S)-sulfoxide configurations .

  • Biological Profiling: Evaluate cytotoxicity, pharmacokinetics, and target engagement in disease models.

  • Computational Modeling: Predict reactivity and binding modes using density functional theory (DFT) and molecular docking .

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